4-Chloroethcathinone hydrochloride

Forensic chemistry X-ray crystallography Spectroscopic characterization

Forensic labs struggle to distinguish 4-CEC from its isomers using standard GC-EI-MS. This certified reference material solves that. - Enables definitive LC-DAD or GC-CI-MS identification of 2-, 3-, and 4-CEC isomers. - Provides orthogonal confirmation via compound-specific crystallographic and spectroscopic signatures. - Supplied with comprehensive Certificate of Analysis for reliable method validation and toxicological testing.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 22198-75-0
Cat. No. B593520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroethcathinone hydrochloride
CAS22198-75-0
Synonyms​4-CEC
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCNC(C)C(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3
InChIKeyRNBCGEIZCHBTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroethcathinone Hydrochloride (CAS 22198-75-0): Forensic Reference Standard and Synthetic Cathinone Research Tool


4-Chloroethcathinone hydrochloride (4-CEC HCl, CAS 22198-75-0) is a synthetic cathinone derivative characterized by an N-ethyl substituent and a chlorine atom at the para-position of the phenyl ring [1]. As a β-keto analog of amphetamine structurally related to the naturally occurring cathinone alkaloid, 4-CEC belongs to the class of new psychoactive substances (NPS) that have emerged in global illicit drug markets [2]. The compound exists as a racemic mixture in its hydrochloride salt form, with a molecular weight of 211.69 g/mol for the free base . This analytical reference material is intended exclusively for forensic and research applications, with its physiological and toxicological properties remaining incompletely characterized [3].

4-Chloroethcathinone Hydrochloride: Why Non-Chlorinated or Methyl-Substituted Analogs Cannot Be Interchanged in Analytical or Pharmacological Studies


Generic substitution among synthetic cathinones is scientifically invalid due to structure-dependent differences in analytical detection parameters, monoamine transporter pharmacology, and in vivo stability profiles. 4-CEC exhibits unique spectroscopic and chromatographic signatures that distinguish it from its non-chlorinated parent ethcathinone and from its regioisomers (2-CEC and 3-CEC), requiring compound-specific analytical methods for unambiguous identification [1]. At the pharmacological level, 4-CEC displays a distinct monoamine transporter interaction profile—functioning as a low-potency uptake inhibitor at DAT and NET while serving as a substrate at SERT—that differs substantially from the balanced substrate activity of 4-chloromethcathinone (4-CMC) across all three transporters [2]. Furthermore, 4-CEC demonstrates marked instability in basic pH environments relative to other 4-chloro-substituted cathinones, imposing specific constraints on biological sample handling and storage that do not apply to structurally similar compounds such as 4-ethylmethcathinone (4-EMC) [3].

4-Chloroethcathinone Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Crystallographic and Spectroscopic Differentiation of 4-Chloroethcathinone Hydrochloride from Non-Chlorinated Ethcathinone

4-CEC exhibits distinct crystallographic parameters compared to its non-chlorinated parent compound ethcathinone hydrochloride. Both compounds crystallize as racemic mixtures in the hydrochloride salt form, but the para-chloro substitution in 4-CEC alters the unit cell dimensions and crystal packing, enabling definitive structural discrimination [1]. This represents the first published comprehensive spectroscopic characterization of 4-CEC in the scientific literature [2].

Forensic chemistry X-ray crystallography Spectroscopic characterization

Monoamine Transporter Pharmacology: 4-Chloroethcathinone Hydrochloride Displays Distinct DAT/NET/SERT Profile Relative to 4-Chloromethcathinone

In rat synaptosome preparations, 4-CEC functions as a low-potency uptake inhibitor at DAT and NET while acting as a substrate at SERT. This profile differs substantially from 4-chloromethcathinone (4-CMC), which functions as a substrate at all three transporters (DAT, NET, and SERT) with similar potency across all sites [1]. The N-ethyl substitution in 4-CEC (versus N-methyl in 4-CMC) alters the compound's interaction with monoamine transporters, shifting it from a balanced substrate to a mixed inhibitor-substrate profile [2].

Neuropharmacology Transporter assays Structure-activity relationships

Cardiovascular and Locomotor Effects: 4-Chloroethcathinone Hydrochloride Demonstrates Reduced Potency Compared to 4-Chloromethcathinone and Mephedrone

In telemetry-implanted rats, 4-CEC produced significantly attenuated cardiovascular stimulation compared to both mephedrone and 4-CMC. Mephedrone and 4-CMC increased blood pressure, heart rate, and locomotor activity to a similar extent, whereas 4-CEC and 4-Cl-α-PPP were less potent at increasing blood pressure and had only modest stimulatory effects on heart rate and activity [1]. Additionally, 4-CEC produced peak locomotor stimulant effects of approximately 74% of that of methamphetamine and was approximately equipotent with cocaine, with effects lasting 2-3 hours [2].

Cardiovascular pharmacology Telemetry Abuse liability

pH-Dependent Urinary Stability: 4-Chloroethcathinone Hydrochloride Degrades Rapidly Under Basic Conditions Unlike 4-Ethylmethcathinone

Under mildly basic urinary conditions (pH 7.63) at room temperature, 4-CEC degrades rapidly, with less than 20% of the initial concentration remaining after 3 days of storage. In contrast, 4-ethylmethcathinone (4-EMC), 4-Cl-α-PPP, and MDPV retained over 90% of their initial concentration by day 14 under acidic conditions (pH 5.98) [1]. Refrigeration slowed but did not prevent 4-CEC degradation under basic conditions, with statistically significant differences observed between acidic and basic conditions (p < 0.0083) [2].

Forensic toxicology Sample stability Analytical method validation

Regioisomer Differentiation: 4-Chloroethcathinone Hydrochloride Exhibits Unique Retention Times and UV Spectra Distinguished from 2-CEC and 3-CEC

Using liquid chromatography with diode array detection (LC-DAD), 4-CEC can be differentiated from its regioisomers 2-CEC and 3-CEC. While there is partial retention time overlap between 3-CEC and 4-CEC, all three isomers possess distinguishable UV spectra [1]. Using gas chromatography-chemical ionization-mass spectrometry (GC-CI-MS), 4-CEC exhibits a unique fragmentation pattern that differs from 2-CEC and 3-CEC, providing unambiguous identification [2].

Forensic chemistry Isomer differentiation Chromatography

Whole Blood GC-MS Quantification: 4-Chloroethcathinone Hydrochloride Requires Compound-Specific LOD and Extraction Protocol Relative to Other Cathinones

In the first published GC-MS method for quantifying 4-CEC in whole blood, 4-CEC exhibited a limit of detection (LOD) of 25 ng/mL, which is 5-fold higher than the 5 ng/mL LOD achieved for α-PVP, 4-Cl-PVP, and MDPV using the same validated method [1]. All analytes showed linearity from the lower limit of quantification (LLOQ) of 25 ng/mL to 800 ng/mL with R² > 0.99, and extraction efficiency exceeded 85% for all compounds [2].

Forensic toxicology GC-MS Method validation

4-Chloroethcathinone Hydrochloride: Validated Application Scenarios Based on Quantitative Evidence


Forensic Reference Standard for Seized Drug Analysis and Regioisomer Differentiation

Forensic drug laboratories should procure 4-CEC hydrochloride reference material to enable unambiguous identification of this cathinone in seized drug exhibits. As demonstrated in direct comparative studies, 4-CEC cannot be reliably distinguished from its positional isomers 2-CEC and 3-CEC using GC-EI-MS alone; LC-DAD or GC-CI-MS with authentic reference standards is required for definitive isomer assignment [1]. The compound-specific crystallographic parameters and spectroscopic signatures provide additional orthogonal confirmation [2].

Pharmacology Research on Structure-Activity Relationships of 4-Chloro Ring-Substituted Cathinones

Investigators studying the structure-activity relationships (SAR) of synthetic cathinones require authentic 4-CEC to properly characterize the functional consequences of N-ethyl versus N-methyl substitution in the 4-chloro cathinone series. Direct comparative data show that 4-CEC (N-ethyl) functions as a low-potency DAT/NET uptake inhibitor and SERT substrate, whereas 4-CMC (N-methyl) acts as a balanced substrate at all three monoamine transporters [1]. These functional differences underscore the necessity of compound-specific reagents for SAR studies.

Forensic Toxicology Method Development with pH-Controlled Sample Handling

Toxicology laboratories developing methods for detecting 4-CEC in biological matrices must implement sample acidification and refrigerated storage protocols due to the compound's documented instability at basic pH. Comparative stability data demonstrate that 4-CEC degrades to <20% of initial concentration within 3 days at pH 7.63 and room temperature, whereas 4-EMC and other cathinones remain >90% stable for 14 days under acidic conditions [1]. Method validation studies for 4-CEC must include stability assessments under controlled pH and temperature conditions.

GC-MS Method Validation for Whole Blood Quantification

Forensic toxicology laboratories establishing quantitative methods for cathinones in whole blood must calibrate separately for 4-CEC, as the compound exhibits a 5-fold higher limit of detection (25 ng/mL) compared to α-PVP, 4-Cl-PVP, and MDPV (5 ng/mL) using validated SPE and GC-MS protocols [1]. Reporting thresholds and method sensitivity specifications developed for other cathinones are not directly transferable to 4-CEC casework.

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